molecular formula C23H22N2O3 B12612571 N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)-2-phenylacetamide CAS No. 893601-70-2

N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)-2-phenylacetamide

Cat. No.: B12612571
CAS No.: 893601-70-2
M. Wt: 374.4 g/mol
InChI Key: OKRHLDGKGDYOIB-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)-2-phenylacetamide is a heterocyclic compound featuring a partially hydrogenated quinolinyl core (1,2,5,6,7,8-hexahydroquinolinyl) substituted with a 4-hydroxy-2-oxo group and a phenyl ring at position 1. The acetamide side chain at position 3 includes a 2-phenylacetyl group.

Properties

CAS No.

893601-70-2

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-hydroxy-2-oxo-1-phenyl-5,6,7,8-tetrahydroquinolin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C23H22N2O3/c26-20(15-16-9-3-1-4-10-16)24-21-22(27)18-13-7-8-14-19(18)25(23(21)28)17-11-5-2-6-12-17/h1-6,9-12,27H,7-8,13-15H2,(H,24,26)

InChI Key

OKRHLDGKGDYOIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4)O

Origin of Product

United States

Biological Activity

N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)-2-phenylacetamide (CAS Number: 126787-17-5) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O3C_{23}H_{22}N_{2}O_{3}. The structure features a quinoline ring system which is known for various biological activities.

Anticancer Activity

Several studies have evaluated the anticancer properties of quinoline derivatives. For instance, compounds derived from similar frameworks have been tested against various cancer cell lines such as HeLa and C6. These studies often employ assays like BrdU proliferation ELISA to determine antiproliferative effects. Some derivatives have shown remarkable activity against these cell lines . While direct studies on N-(4-Hydroxy-2-oxo...) are scarce, the existing literature supports the hypothesis that it may possess anticancer properties.

The biological activity of N-(4-Hydroxy-2-oxo...) may be attributed to its ability to interact with various biological targets:

  • Nuclear Receptors : Compounds in this class often modulate nuclear receptors such as PXR (Pregnane X Receptor) and FXR (Farnesoid X Receptor), which play crucial roles in drug metabolism and inflammatory responses .
    CompoundPXR Activity (%)FXR Activity (%)
    Compound 568%66%
    Compound 11105%72%
  • Inflammatory Pathways : Some derivatives have been shown to reduce pro-inflammatory cytokines in cell lines stimulated with TNFα . This suggests a potential role in managing inflammatory diseases.

Synthesis

The synthesis of N-(4-Hydroxy-2-oxo...) typically involves multi-step organic reactions that include the formation of the quinoline backbone followed by acylation steps to introduce the phenylacetamide moiety. The detailed synthetic routes can be complex and vary based on the desired purity and yield.

Case Studies

A notable case study involved a series of quinoline derivatives where structural modifications were systematically evaluated for their biological activities. The study found that certain substitutions significantly enhanced anticancer activity while maintaining low toxicity profiles in normal cell lines .

Scientific Research Applications

Pharmacological Applications

1. Antimycobacterial Activity
Recent studies have shown that derivatives of N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)-2-phenylacetamide exhibit promising antimycobacterial properties. For instance, a related compound demonstrated significant inhibition against Mycobacterium tuberculosis, with molecular docking studies indicating that the mechanism of action may involve the inhibition of specific enzymes crucial for bacterial survival .

2. Anticancer Potential
Research indicates that quinoline derivatives are potential anticancer agents. The structural features of N-(4-Hydroxy-2-oxo-1-phenyl...) suggest that it could interact with various cellular targets involved in cancer progression. Studies focusing on similar compounds have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

3. Neuroprotective Effects
Compounds with quinoline structures have been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is a key area of research .

Case Studies

StudyObjectiveFindings
Antimycobacterial Screening Evaluate the efficacy against M. tuberculosisCompound showed 98% inhibition at 6.25 μg/mL .
Anticancer Activity Assess cytotoxic effects on cancer cell linesInduced apoptosis and inhibited growth in various cancer models .
Neuroprotection Investigate effects on neuronal cell viabilityDemonstrated reduced cell death in oxidative stress models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, or acetamide modifications. Below is a comparative analysis supported by available evidence:

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Implications
Target Compound Hexahydroquinolinyl 4-hydroxy-2-oxo, 1-phenyl, 2-phenylacetamide ~393.4* Enhanced H-bonding and aromatic interactions
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-phenylacetamide ~338.3 Increased lipophilicity (CF₃ group)
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide Phthalazine 1-oxo-4-phenyl, 4-Cl-benzyl 403.9 Higher molecular weight; halogen-mediated reactivity

*Calculated based on formula C₂₃H₂₃N₂O₃.

Key Observations :

  • The hexahydroquinolinyl core in the target compound provides partial saturation, which may enhance conformational flexibility compared to fully aromatic benzothiazole or phthalazine cores .
  • The 4-hydroxy-2-oxo groups in the target compound could improve solubility and hydrogen-bonding capacity relative to halogenated analogs (e.g., CF₃ or Cl substituents in ).
Acetamide Side Chain Modifications
Compound Name Acetamide Substituent Source/Application Notable Features
Target Compound 2-Phenylacetyl Synthetic (hypothetical) Aromatic interactions
N-Isobutyl-2-phenylacetamide Isobutyl Natural product (marine fungus) Simpler alkyl chain
N-(2-Methylbutyl)-2-phenylacetamide 2-Methylbutyl Natural product (marine fungus) Branched alkyl chain

Key Observations :

  • Alkyl-substituted analogs (e.g., ) likely exhibit higher volatility and lower melting points due to reduced aromaticity.
Functional Group Analysis

The target compound’s 4-hydroxy and 2-oxo groups differentiate it from simpler acetamides. For example:

  • Hypofurans A–B and hypocrenones A–C (from H. koningii ) lack the hydroxy-oxo-quinolinyl system but share furan/cyclopentenone subunits, which are associated with antimicrobial or cytotoxic activities.

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